molecular formula C7H9BrN2O2 B2492751 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 917569-72-3

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2492751
CAS No.: 917569-72-3
M. Wt: 233.065
InChI Key: FDFLFWTVMKIZMX-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanoic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which ensures high yield and purity of the final product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Azide derivatives.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which imparts distinct chemical properties compared to other pyrazole derivatives. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLFWTVMKIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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